molecular formula C91H151N23O24 B218090 Trichosporin B-V CAS No. 107426-95-9

Trichosporin B-V

Cat. No.: B218090
CAS No.: 107426-95-9
M. Wt: 1951.3 g/mol
InChI Key: CZVJZNUEMWYEAB-DKOFGDBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Aib-Ala-Ala-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-DL-Phe-ol is a natural product found in Trichoderma polysporum with data available.

Scientific Research Applications

Crystal State Conformation

Research on Ac-(Aib-Ala)3-OH, a protected segment of the peptaibols gliodeliquescin and paracelsin, has confirmed that Aib-rich short peptides preferentially adopt a 310-helical structure. The study provides experimental proof for the 310→α-helix conversion in peptides containing Aib-rich segments, which are crucial for understanding their conformational stability and potential applications in peptide-based therapeutics and materials (Aubry et al., 1998).

Membrane Channel Formation

Membrane channel-forming capabilities of peptides containing Aib sequences, such as the 11-21 fragment of suzukacillin, have been studied using NMR and suggest that these peptides adopt a 310 helical conformation, stabilized by intramolecular hydrogen bonds. This property is significant for understanding how these peptides interact with biological membranes, potentially informing the development of novel antimicrobial agents and drug delivery systems (Iqbal & Balaram, 1981).

Antibiotic Properties

Suzukacillin A, containing a similar Aib-rich sequence, has been identified as a microheterogeneous eicosapeptide antibiotic. Its sequence and α-helical conformation are related to its membrane-modifying properties, providing insights into its mechanism of action as an antibiotic (Katz et al., 1985).

Thermostability and Mitochondrial Toxicity

Peptides similar to Ac-Aib-Ala-Ala-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-DL-Phe-ol, like the trilongins isolated from Trichoderma longibrachiatum, have been shown to form voltage-dependent, Na+/K+ permeable channels in biomembranes and demonstrate thermostability and mitochondrial toxicity. This suggests potential applications in understanding fungal pathogenicity and developing antifungal strategies (Mikkola et al., 2012).

Helical Conformations and Ion-Channel Activity

The study of suzukacillin fragments has revealed that these peptides adopt folded 310 helical conformations, which are important for their ion-channel activities. This knowledge aids in understanding the structural basis for the function of these peptides in cellular membranes and their potential biomedical applications (Iqbal & Balaram, 1982).

Synthesis and Conformational Analysis

Research on the synthesis and conformational analysis of peptide fragments similar to Ac-Aib-Ala-Ala-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-DL-Phe-ol has provided insights into their structural properties. This information is valuable for the design and synthesis of novel peptides with specific biological activities (Brückner & Jung, 1982).

Green Solvents in Peptide Synthesis

The use of green solvents like γ-valerolactone in the synthesis of peptides containing Aib sequences demonstrates an environmentally friendly approach to peptide synthesis, which is crucial for sustainable chemical practices (Kumar et al., 2017).

Antiviral Properties

Peptaivirins A and B, which share structural similarities with Ac-Aib-Ala-Ala-Ala-Aib-Aib-Gln-Aib-Ile-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-DL-Phe-ol, have been found to possess antiviral properties against TMV infection, indicating potential applications in the development of novel antiviral agents (Yun et al., 2000).

Properties

CAS No.

107426-95-9

Molecular Formula

C91H151N23O24

Molecular Weight

1951.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide

InChI

InChI=1S/C91H151N23O24/c1-27-48(6)65(105-80(135)86(15,16)108-71(126)57(37-40-62(94)119)103-79(134)88(19,20)112-81(136)89(21,22)107-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-77(132)85(13,14)106-52(10)116)75(130)111-84(11,12)76(131)95-44-63(120)100-58(42-46(2)3)72(127)109-91(25,26)83(138)114-41-31-34-59(114)73(128)104-64(47(4)5)74(129)110-90(23,24)82(137)113-87(17,18)78(133)102-56(36-39-61(93)118)70(125)101-55(35-38-60(92)117)69(124)99-54(45-115)43-53-32-29-28-30-33-53/h28-30,32-33,46-51,54-59,64-65,115H,27,31,34-45H2,1-26H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,120)(H,101,125)(H,102,133)(H,103,134)(H,104,128)(H,105,135)(H,106,116)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,130)(H,112,136)(H,113,137)/t48-,49-,50-,51-,54?,55-,56-,57-,58-,59-,64-,65-/m0/s1

InChI Key

CZVJZNUEMWYEAB-DKOFGDBXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C

SMILES

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

sequence

XAAAXXQXIXGLXPVXXQQF

Synonyms

trichosporin B-V

Origin of Product

United States

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